molecular formula C18H13N3O6 B4541338 2-cyano-N-(4-methoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide

2-cyano-N-(4-methoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide

Cat. No. B4541338
M. Wt: 367.3 g/mol
InChI Key: ISKPTXHKIOZOLH-SDQBBNPISA-N
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Description

Synthesis Analysis

The synthesis of related acrylamide derivatives often involves the condensation of various precursors under specific conditions to achieve high yields and purity. For example, Kariuki et al. (2022) reported the synthesis of a similar compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, through condensation in boiling ethanol under basic conditions, achieving a 90% yield (Kariuki et al., 2022). This method highlights the effectiveness of condensation reactions in synthesizing acrylamide derivatives.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is crucial in determining their chemical reactivity and physical properties. X-ray diffraction and NMR spectroscopy are commonly used techniques for structure determination. For instance, Bondock et al. (2014) utilized single crystal X-ray diffraction among other techniques to confirm the stereochemistry and structures of novel (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides (Bondock et al., 2014).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, influenced by their functional groups. The reactivity towards different reagents can lead to the formation of diverse compounds. For example, the reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride has been shown to yield different products depending on the reaction conditions, demonstrating the versatile reactivity of acrylamide derivatives (Hirotani & Zen, 1994).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. The synthesis and characterization of the organic crystalline species (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide by Gupta et al. (2013) provide insights into the compound's thermal behavior and crystal growth, which are critical for understanding its physical properties (Gupta et al., 2013).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, such as reactivity, stability, and interaction with other molecules, are determined by their molecular structure. Studies on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives by Song et al. (2015) reveal how the stacking mode and molecular interactions influence their optical properties, showcasing the complex chemical behavior of these compounds (Song et al., 2015).

properties

IUPAC Name

(Z)-2-cyano-N-(4-methoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6/c1-25-14-4-2-13(3-5-14)20-18(22)12(9-19)6-11-7-16-17(27-10-26-16)8-15(11)21(23)24/h2-8H,10H2,1H3,(H,20,22)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKPTXHKIOZOLH-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyano-N-(4-methoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide
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2-cyano-N-(4-methoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide
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2-cyano-N-(4-methoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide
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2-cyano-N-(4-methoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide
Reactant of Route 5
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2-cyano-N-(4-methoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide
Reactant of Route 6
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2-cyano-N-(4-methoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide

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